molecular formula C20H20N2O2 B11949080 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline CAS No. 853331-20-1

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline

Cat. No.: B11949080
CAS No.: 853331-20-1
M. Wt: 320.4 g/mol
InChI Key: SZHWHPXVUVDSCM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline (molecular formula: C₂₀H₂₀N₂O₂) is a quinoline derivative featuring a 4-methoxyphenyl group at position 2 and a morpholinyl substituent at position 4 of the quinoline core . Its structural uniqueness lies in the electron-donating methoxy group and the morpholine ring, which may influence lipophilicity, solubility, and biological interactions.

Properties

CAS No.

853331-20-1

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)quinolin-4-yl]morpholine

InChI

InChI=1S/C20H20N2O2/c1-23-16-8-6-15(7-9-16)19-14-20(22-10-12-24-13-11-22)17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3

InChI Key

SZHWHPXVUVDSCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction for 2-Substituted Quinolines

The Pfitzinger reaction is a cornerstone for introducing aryl groups at position 2 of the quinoline scaffold. Using isatin and 4-methoxyacetophenone under basic conditions (e.g., NaOH in ethanol), 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is formed via condensation and decarboxylation. Key steps include:

  • Cyclization : Refluxing isatin with 4-methoxyacetophenone in ethanol yields the quinoline-4-carboxylic acid derivative.

  • Decarboxylation : Heating the carboxylic acid intermediate at 120°C in toluene with p-toluenesulfonic acid (pTSA) removes the carboxyl group, yielding 2-(4-methoxyphenyl)quinoline.

Reaction Conditions :

  • Temperature: 80–120°C

  • Catalysts: pTSA or H₂SO₄

  • Yield: 70–85%

Friedländer Synthesis with 2-Aminobenzaldehyde Derivatives

The Friedländer method condenses 2-aminobenzaldehyde with 4-methoxyacetophenone in acidic or basic media. This one-pot reaction forms the quinoline core directly with the 4-methoxyphenyl group at position 2.

Optimized Protocol :

  • Catalyst : Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate ([P(4VPBSA)-HSO₄]) under solvent-free conditions.

  • Temperature : 110°C

  • Yield : 88–92%

Advantages :

  • Avoids decarboxylation steps required in Pfitzinger synthesis.

  • Scalable for industrial production.

Skraup Cyclization with 4-Methoxyaniline

Though less common due to harsh conditions, Skraup synthesis uses 4-methoxyaniline , glycerol, and sulfuric acid. The reaction proceeds via dehydration and cyclization at 180–200°C, yielding 2-(4-methoxyphenyl)quinoline.

Challenges :

  • Low regioselectivity for position 2.

  • Requires post-synthetic purification.

Introduction of the 4-Morpholinyl Group

Nucleophilic Aromatic Substitution (SNAr)

The morpholinyl group is introduced at position 4 via SNAr using 4-chloro-2-(4-methoxyphenyl)quinoline and morpholine.

Procedure :

  • Chlorination : Treat 2-(4-methoxyphenyl)quinolin-4-ol with POCl₃ to form 4-chloro-2-(4-methoxyphenyl)quinoline.

  • Substitution : React with morpholine in DMF at 100°C using K₂CO₃ as base.

Conditions :

  • Temperature: 100°C

  • Time: 12–24 hours

  • Yield: 65–78%

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig amination offers a modern alternative for attaching morpholine. Using 4-bromo-2-(4-methoxyphenyl)quinoline , morpholine, Pd(OAc)₂, and Xantphos, the reaction proceeds under mild conditions.

Optimized Parameters :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 82–90%

Industrial-Scale Synthesis

Continuous Flow Photochemical Synthesis

A scalable method involves continuous flow reactors for tandem aldol condensation and cyclization:

  • Aldol Condensation : 2-Nitrobenzaldehyde reacts with 4-methoxyacetophenone in DMSO/acetone with L-proline.

  • Photocyclization : UV irradiation (λ = 254 nm) in a flow reactor induces nitro-to-amine reduction and cyclization.

Advantages :

  • Reduced reaction time (2–4 hours).

  • High purity (>95%) without chromatography.

Catalytic Microwave-Assisted Synthesis

Microwave irradiation accelerates the substitution step at position 4. Using morpholine and 4-chloro-2-(4-methoxyphenyl)quinoline, reactions complete in 15–30 minutes with 75–85% yield.

Comparative Analysis of Methods

MethodCore Formation YieldMorpholinyl Substitution YieldScalabilityKey Limitations
Pfitzinger Reaction70–85%N/AModerateDecarboxylation required
Friedländer Synthesis88–92%N/AHighLimited ketone availability
SNArN/A65–78%HighHarsh conditions
Buchwald-HartwigN/A82–90%ModerateCatalyst cost
Continuous Flow90–95%85–88%HighEquipment investment

Characterization and Quality Control

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, morpholine protons at δ 3.6–2.8 ppm).

  • HR-MS : Molecular ion peak at m/z 347.16 (C₂₀H₂₁N₂O₂⁺).

Purity Optimization

  • Crystallization : Ethanol/water mixtures yield >99% pure product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and morpholine groups may enhance the compound’s ability to bind to these targets, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight cLogP* TPSA (Ų) Synthesis Yield
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline 2: 4-MeO-Ph; 4: Morpholine 320.4 ~4.8† 38.4 Not reported
2-(4-Chlorophenyl)-4-(3,4-diMeO-Ph)-6-MeO-3-Me-quinoline 2: 4-Cl-Ph; 4: 3,4-diMeO-Ph; 6: MeO; 3: Me 435.9 6.59 64.5 89% (microwave)
4-(6-Amidoquinolin-2-yl)morpholine 2: Morpholine; 6: Amide ~350 (estimated) N/A ~90 Not reported
2-(4-MeO-Ph)-4-(4-Me-piperidinyl)quinoline 2: 4-MeO-Ph; 4: 4-Me-piperidine 334.4 ~5.2† 29.5 Not reported

†Estimated using Molinspiration software based on structural analogs .

  • Lipophilicity (LogP): The target compound’s estimated cLogP (~4.8) is lower than the chlorophenyl/dimethoxyphenyl analog (cLogP 6.59) but higher than typical drug-like molecules (optimal cLogP < 3). High lipophilicity may enhance blood-brain barrier penetration (per Veber’s rules: TPSA < 140 Ų) but reduce aqueous solubility .
  • Synthesis: Unlike the microwave-assisted 89% yield of the chlorophenyl analog , the target compound’s synthesis method is unspecified in available data.
2.3 Drug-Likeness and ADME Profiles
  • Lipinski’s Rule of Five: The target compound violates only the cLogP criterion (ideal < 5), similar to other antitubercular agents, which often prioritize efficacy over strict drug-likeness .

Biological Activity

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H20N2O2
  • Molecular Weight : 320.4 g/mol
  • Structure : The compound features a quinoline core with a methoxy group at the para position of the phenyl ring and a morpholine ring, which enhances its solubility and stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action likely involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer activity in several studies:

  • Mechanism of Action : It is believed to inhibit tubulin polymerization, similar to other known anticancer agents. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest.
  • Cell Lines Tested : Notable cytotoxic effects have been observed in cancer cell lines such as HeLa (cervical cancer), NCI-H23 (lung cancer), and HCT-15 (colon cancer), with IC50 values reported in the low micromolar range.

Case Studies and Research Findings

  • Study on Anticancer Properties
    • A study conducted on various quinoline derivatives, including this compound, revealed that it effectively arrests the cell cycle at the G2/M phase. This was evidenced through flow cytometry analysis where treated cells exhibited increased sub-G1 populations, indicating apoptosis.
    • Cytotoxicity Data :
      Cell LineIC50 (µM)
      HeLa5.5
      NCI-H233.8
      HCT-156.1
  • Antimicrobial Efficacy
    • In vitro studies have shown that the compound inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 30 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanistic Insights
    • Molecular docking studies suggest that this compound binds to specific sites on tubulin, similar to colchicine, which further supports its role as a tubulin inhibitor.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound NameKey FeaturesAnticancer Activity
2-PhenylquinolineLacks methoxy and morpholine groupsModerate activity
4-MorpholinoquinolineLacks methoxy groupLower efficacy
2-(4-Methoxyphenyl)quinolineLacks morpholine groupLimited anticancer activity

The unique combination of methoxy and morpholine groups in this compound enhances its solubility and biological activity compared to its analogs.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as:

  • Pfitzinger reaction : Microwave-assisted cyclization of isatin derivatives with acetophenone precursors under basic conditions (e.g., KOH in ethanol) to form the quinoline core .
  • Substitution reactions : Introduction of the 4-morpholinyl group via nucleophilic aromatic substitution (SNAr) using morpholine under catalytic conditions (e.g., CuI or Pd catalysts) .
    • Optimization : Yield improvements (up to 75%) are achieved by adjusting temperature (140–160°C), solvent polarity (DMF or THF), and microwave irradiation time (10–15 minutes) .

Q. How is the structural characterization of this compound validated?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, morpholine protons at δ 3.5–3.7 ppm) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 4.10 Å, b = 15.35 Å) provide bond-length validation and hydrogen-bonding networks .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for quinoline derivatives?

  • Case study : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM) may arise from:

  • Assay variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or culture media .
  • Compound stability : Degradation under high-temperature storage or UV exposure .
    • Mitigation : Standardize protocols (CLSI guidelines) and use stability-indicating assays (e.g., LC-MS for degradation products) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

  • Key modifications :

  • Methoxy group position : Para-substitution enhances DNA intercalation (e.g., ΔTm = +5°C for double-stranded DNA) .
  • Morpholine ring : N-Methylation improves solubility (logP reduction from 3.2 to 2.7) and kinase inhibition (e.g., PI3Kα IC₅₀ = 0.8 µM) .
    • Computational modeling : Molecular docking (AutoDock Vina) predicts binding to ATP pockets (e.g., binding energy = -9.2 kcal/mol for EGFR) .

Q. What experimental designs are critical for assessing the compound’s pharmacokinetic profile?

  • In vitro assays :

  • Microsomal stability : Incubation with liver microsomes (CYP3A4/5) to measure half-life (t₁/₂ > 60 min indicates metabolic stability) .
  • Caco-2 permeability : Apparent permeability (Papp > 1 × 10⁻⁶ cm/s) predicts oral bioavailability .
    • In vivo studies : Pharmacokinetic parameters (AUC, Cmax) in rodent models with dose escalation (10–100 mg/kg) .

Methodological Challenges and Solutions

Q. How are reaction intermediates purified to avoid side products during synthesis?

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates with >90% purity .
  • Recrystallization : Ethanol/water mixtures yield needle-shaped crystals (melting point 214–216°C) suitable for X-ray analysis .

Q. What computational tools predict the compound’s environmental toxicity?

  • Software : EPI Suite estimates biodegradability (BIOWIN score < 2.0 indicates persistence) .
  • QSAR models : Toxicity prediction for aquatic organisms (e.g., Daphnia magna LC₅₀ = 1.2 mg/L) .

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